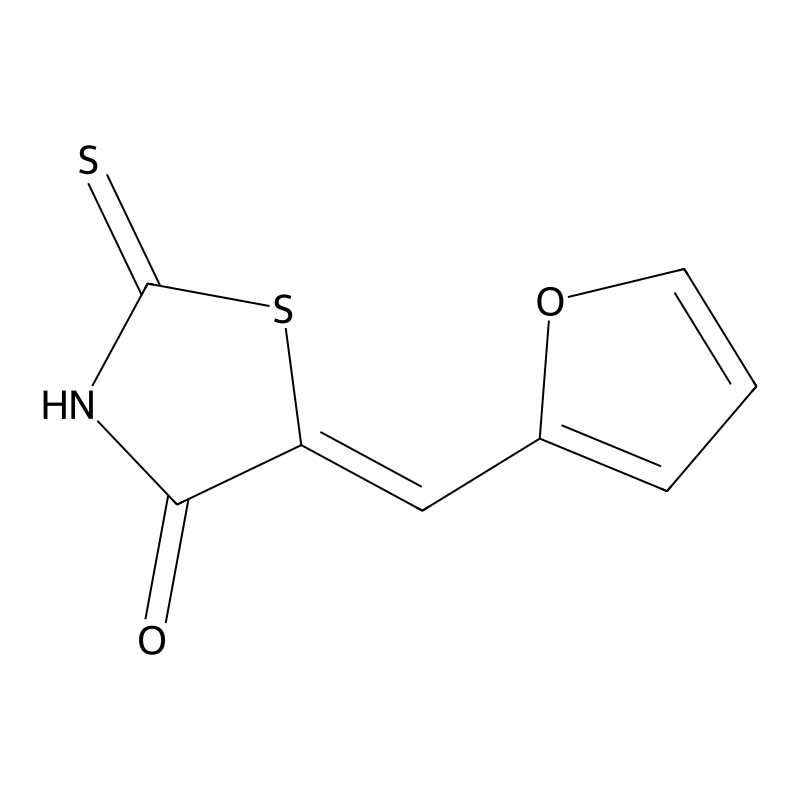

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features a furan moiety attached via a methylene bridge, contributing to its unique chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities and structural versatility.

- Knoevenagel Condensation: This reaction allows the formation of 5-arylmethylidene derivatives when reacted with aldehydes or ketones .

- Michael Addition: The thioketone functionality allows for nucleophilic attack on α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures .

- Formation of Disulfides: Under specific conditions, 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can react with various amines to yield disulfide derivatives .

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activities, including:

- Anticancer Properties: Studies have indicated that derivatives of this compound can inhibit apoptosis signal-regulating kinase 1, which is crucial in cancer cell proliferation and survival .

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition: It acts as a selective inhibitor of phosphoinositide 3-Kinase γ, which is involved in several cellular processes including growth and survival .

Several synthetic routes have been developed for the preparation of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one:

- One-Pot Multicomponent Reaction: This method involves the simultaneous reaction of a primary amine, an oxo compound (such as furan), and a thiolic agent under microwave irradiation or conventional heating conditions .

- Knoevenagel Condensation: The reaction of 5-phenyl-2-furaldehyde with thiazolidinedione derivatives yields the desired thiazolidinone in good yields .

- Cyclocondensation Reactions: Utilizing thioureas or thiosemicarbazides with halogenated carboxylic acids can also lead to the formation of thiazolidinones through cyclization processes .

The applications of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one span various fields:

- Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases.

- Agriculture: Potential use as an antimicrobial agent in plant protection products.

- Material Science: The unique properties of thiazolidinones may allow their incorporation into novel materials with enhanced functionalities.

Interaction studies have revealed that 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can effectively bind to enzyme targets through hydrophobic interactions and hydrogen bonding. For instance:

- Enzyme Kinetics: Investigations into its mechanism of action have shown that it interacts with cysteine residues in target enzymes like glutamate-racemase through nucleophilic addition at double bonds present in the structure .

These interactions are crucial for understanding its biological efficacy and guiding further modifications for improved activity.

Several compounds share structural similarities with 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Structure | Exhibits potent anticancer activity; different aryl substituent affects biological activity. |

| 5-(Benzylidene)-2-thioxo-1,3-thiazolidin-4-one | Structure | Known for antibacterial properties; lacks furan moiety which changes interaction profile. |

| 5-(Furfurylidene)-2-thioxo-rhodanine | Structure | Similar furan attachment but different core structure; exhibits unique enzyme inhibition properties. |

The uniqueness of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific furan substitution which enhances its biological activity compared to other thiazolidinone derivatives. This structural feature contributes to its distinctive reactivity and interaction profiles.